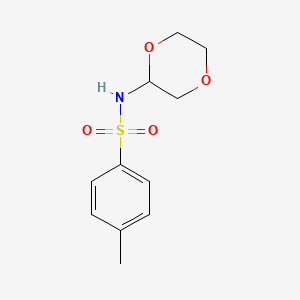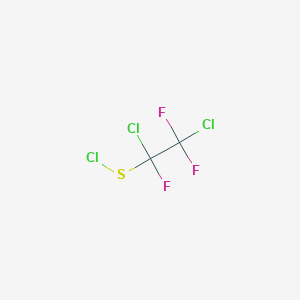
Beryllium--molybdenum (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium–molybdenum (2/1) is a compound formed by the combination of beryllium and molybdenum in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Beryllium is known for its lightweight and high stiffness, while molybdenum is recognized for its high melting point and strength. The combination of these two elements results in a compound with enhanced properties suitable for specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beryllium–molybdenum (2/1) typically involves high-temperature reactions between beryllium and molybdenum powders. One common method is the direct reaction of beryllium and molybdenum at elevated temperatures in a controlled atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or inert gas environment to ensure purity and prevent contamination.
Industrial Production Methods: Industrial production of beryllium–molybdenum (2/1) may involve advanced techniques such as powder metallurgy. In this process, beryllium and molybdenum powders are mixed in the desired ratio and subjected to high-pressure compaction followed by sintering at high temperatures. This method ensures uniform distribution of the elements and results in a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Beryllium–molybdenum (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen at high temperatures, forming beryllium oxide and molybdenum oxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert the oxides back to the original compound.
Substitution: Substitution reactions may involve the replacement of one element in the compound with another, depending on the reaction conditions and reagents used.
Major Products: The major products formed from these reactions include beryllium oxide, molybdenum oxide, and various intermediate compounds depending on the specific reaction conditions.
Scientific Research Applications
Beryllium–molybdenum (2/1) has a wide range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various chemical reactions due to its unique properties.
Biology: Research is being conducted on the potential biological applications of beryllium–molybdenum (2/1), particularly in the field of biomaterials.
Medicine: The compound’s properties are being explored for potential use in medical devices and implants.
Industry: Beryllium–molybdenum (2/1) is used in the production of high-strength, lightweight materials for aerospace and other high-performance applications.
Mechanism of Action
The mechanism by which beryllium–molybdenum (2/1) exerts its effects is primarily related to its unique combination of properties from both beryllium and molybdenum. The compound’s high strength, lightweight, and resistance to high temperatures make it suitable for various applications. At the molecular level, the interaction between beryllium and molybdenum atoms results in a stable structure that can withstand extreme conditions.
Comparison with Similar Compounds
Beryllium–tungsten (2/1): Similar to beryllium–molybdenum (2/1), this compound combines the properties of beryllium and tungsten, resulting in a high-strength, high-temperature resistant material.
Beryllium–vanadium (2/1): This compound also shares similar properties but with different applications due to the unique characteristics of vanadium.
Uniqueness: Beryllium–molybdenum (2/1) stands out due to its specific combination of properties, making it particularly suitable for applications requiring high strength, lightweight, and resistance to high temperatures. Its unique properties make it a valuable material for specialized applications in various fields.
Properties
CAS No. |
12232-43-8 |
|---|---|
Molecular Formula |
Be2Mo |
Molecular Weight |
113.97 g/mol |
InChI |
InChI=1S/2Be.Mo |
InChI Key |
WWNXYVLIANDZMT-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Be].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


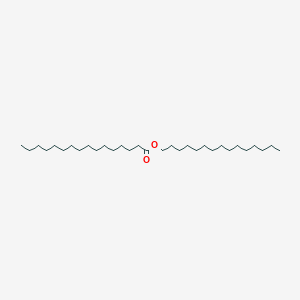



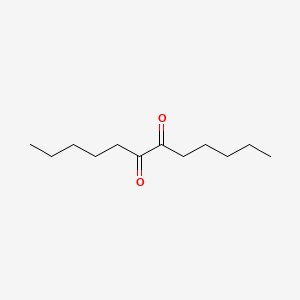

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)


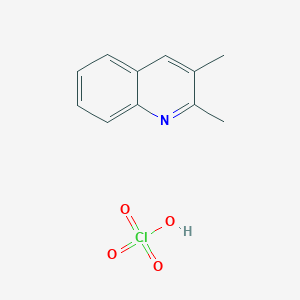

![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
